2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole ring, a fluorophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common approach starts with the preparation of the benzodiazole ring, followed by the introduction of the ethyl group. The sulfanyl group is then attached to the benzodiazole ring. The final steps involve the formation of the acetohydrazide moiety and the condensation with the fluorophenyl group under specific reaction conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azole ring or the hydrazide moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, while the fluorophenyl group can enhance binding affinity. The acetohydrazide moiety may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE: Lacks the fluorophenyl group.
N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Lacks the benzodiazole ring.
2-[(1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Lacks the ethyl group.
Uniqueness
The uniqueness of 2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H17FN4OS |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17FN4OS/c1-2-23-16-9-4-3-8-15(16)21-18(23)25-12-17(24)22-20-11-13-6-5-7-14(19)10-13/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+ |
InChI Key |
KNJHUUAOKSDZPN-RGVLZGJSSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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